Tetrapropylammonium tetrafluoroborate

Description

Overview of Quaternary Ammonium (B1175870) Salts and their Relevance in Contemporary Chemistry

Quaternary ammonium salts, often referred to as quats, are a class of chemical compounds with a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. nbinno.comscienceinfo.com This permanent positive charge, independent of the solution's pH, is a defining characteristic that distinguishes them from primary, secondary, and tertiary amines. youtube.comwikipedia.org The versatility of quaternary ammonium salts stems from the ability to modify the organic substituents, which can be alkyl or aryl groups, to fine-tune properties such as hydrophobicity and steric bulk. youtube.com

In contemporary chemistry, these compounds have a broad spectrum of applications. They are widely utilized as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.org Their cationic nature allows them to disrupt the cell membranes of bacteria, fungi, and viruses, making them effective antimicrobial agents in various cleaning and hygiene products. nbinno.comyoutube.com Furthermore, quaternary ammonium salts play a crucial role as phase-transfer catalysts, facilitating reactions between reactants that are in different immiscible phases, such as an organic and an aqueous layer. wikipedia.orgfluorochem.co.uk This catalytic action enhances reaction rates and yields, often under milder conditions than traditional methods. fluorochem.co.uk They are also employed as electrolytes in electrochemical applications due to their ionic nature, which contributes to charge transport. youtube.comchemimpex.com

Specific Research Landscape and Significance of Tetrapropylammonium (B79313) Tetrafluoroborate (B81430)

Tetrapropylammonium tetrafluoroborate, with the chemical formula (CH₃CH₂CH₂)₄N(BF₄), is a specific quaternary ammonium salt that has garnered significant attention in the research community. sigmaaldrich.com Its importance lies in its utility as both a phase-transfer catalyst and an electrolyte in various electrochemical applications. chemimpex.com As a phase-transfer catalyst, it facilitates reactions in organic synthesis, leading to improved reaction rates and product yields. chemimpex.com

In the realm of electrochemistry, this compound is particularly noted for its role as a supporting electrolyte. chemicalbook.comchemicalbook.com It is used in the electrochemical hydrogenation of dimethylformamide to trimethylamine and in the determination of phenolic compounds from grape seed extracts via the capillary electrophoretic method. chemicalbook.comchemicalbook.com Its high solubility in organic solvents and stability under a range of conditions make it a valuable component in the development of advanced energy storage solutions like batteries and fuel cells. chemimpex.com The compound's ability to enhance conductivity and stability is crucial for these applications. chemimpex.com

Historical Context of Tetrafluoroborate Anions in Electrolyte and Catalytic Systems Research

The tetrafluoroborate anion (BF₄⁻) has a long-standing history in the fields of electrolyte and catalytic systems research. Its salts are known for their high electrochemical stability, making them suitable for a variety of electrochemical applications. mdpi.com The use of tetrafluoroborate salts as electrolytes is a key area of investigation, particularly in the development of solid-state lithium batteries. mdpi.com For instance, research has shown that N,N-dimethylpyrrolidinium tetrafluoroborate doped with lithium tetrafluoroborate exhibits enhanced ionic conductivity, a desirable property for electrolytes. mdpi.comdeakin.edu.au

In catalysis, the tetrafluoroborate anion is part of various catalytic systems. For example, silver tetrafluoroborate has been used as a powerful alkylating agent in the synthesis of sulfonium salts, which are precursors to sulfur ylides used in organic synthesis. orgsyn.org The low nucleophilicity of the tetrafluoroborate anion makes it a suitable counterion in many catalytic processes, as it is less likely to interfere with the desired reaction. The ongoing research into tetrafluoroborate-containing compounds continues to expand their applications in both established and emerging technologies.

Physicochemical Properties and Synthesis of this compound

Elucidation of Chemical Structure and Molecular Formula

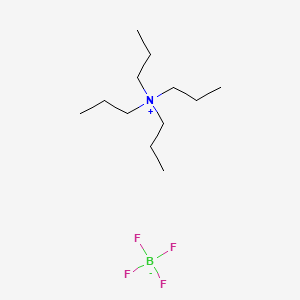

This compound is a quaternary ammonium salt. Its chemical structure consists of a central nitrogen atom covalently bonded to four propyl groups, forming the tetrapropylammonium cation ([N(CH₂CH₂CH₃)₄]⁺). This cation carries a permanent positive charge. The counterion is the tetrafluoroborate anion (BF₄⁻), which has a central boron atom bonded to four fluorine atoms in a tetrahedral geometry.

The molecular formula of the compound is C₁₂H₂₈BF₄N. chemicalbook.com

Interactive Data Table: Molecular and Chemical Identifiers

| Identifier | Value |

| CAS Number | 338-38-5 sigmaaldrich.com |

| Molecular Weight | 273.16 g/mol sigmaaldrich.com |

| Linear Formula | (CH₃CH₂CH₂)₄N(BF₄) sigmaaldrich.com |

| EC Number | 206-416-0 sigmaaldrich.com |

| MDL Number | MFCD00031619 chemicalbook.com |

Spectroscopic Data and Physical Characteristics

This compound typically appears as colorless or white crystals. It is soluble in water and various organic solvents.

Interactive Data Table: Physical and Spectroscopic Properties

| Property | Value |

| Melting Point | 245-247 °C sigmaaldrich.com |

| Form | Crystals sigmaaldrich.com |

| SMILES String | FB-(F)F.CCCN+(CCC)CCC sigmaaldrich.com |

| InChI Key | ADADJCUTHQJPCB-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis and Purification Methodologies

The general preparation method for this compound involves the reaction of tetrapropylamine with fluoroboric acid. Another common synthetic route for quaternary ammonium tetrafluoroborates is the metathesis reaction between a quaternary ammonium halide (e.g., tetrapropylammonium bromide) and a tetrafluoroborate salt (e.g., sodium tetrafluoroborate) in a suitable solvent.

A general procedure for synthesizing a similar compound, tetraethylammonium (B1195904) tetrafluoroborate, involves adding a solution of tetraethylammonium chloride to a solution of sodium tetrafluoroborate at room temperature. chemicalbook.com The resulting precipitate is then filtered, washed, and dried. chemicalbook.com

Purification of quaternary ammonium tetrafluoroborates can be achieved through recrystallization from a suitable solvent mixture, such as an ethanol-water mixture, followed by drying in a vacuum oven. rsc.org

Applications in Electrochemistry

Role as a Supporting Electrolyte in Electrochemical Analysis

This compound serves as a crucial supporting electrolyte in various electrochemical analysis techniques. It is utilized in the capillary electrophoretic method for the determination of phenolic compounds found in grape seed extracts. chemicalbook.comsigmaaldrich.com Additionally, it functions as a supporting electrolyte in the electrochemical hydrogenation of dimethylformamide (DMF) to produce trimethylamine (TMA). chemicalbook.comsigmaaldrich.com

Application in Energy Storage Systems

This compound and its analogs, such as tetraethylammonium tetrafluoroborate, are extensively researched for their application in non-aqueous energy storage systems, including lithium-ion and dual-ion batteries. chemimpex.comresearchgate.net The addition of tetraethylammonium tetrafluoroborate as an additive in dual-ion batteries has been shown to significantly improve the reversibility of charge-discharge cycles and increase cycle stability by suppressing side reactions and gas formation. researchgate.net The presence of the tetraalkylammonium cation can weaken the Lewis acidity in the electrolyte, which in turn reduces irreversible capacity loss. researchgate.net

In the field of supercapacitors, particularly electric double-layer capacitors (EDLCs), tetraalkylammonium tetrafluoroborates are state-of-the-art electrolyte salts. acs.org They are often used in combination with organic solvents like acetonitrile (B52724) or propylene (B89431) carbonate. cip.com.cnresearchgate.net The choice of electrolyte, including the specific tetraalkylammonium salt and the solvent, significantly impacts the performance of the supercapacitor, including its voltage retention capability. cip.com.cn For instance, a study on large-capacitance power supercapacitors found that with a fixed solvent, tetraethylammonium tetrafluoroborate showed better voltage retention than spiro-(1,1')-bipyrrolidinium tetrafluoroborate. cip.com.cn Research has also explored the use of dual-nitrile electrolytes containing tetraethylammonium tetrafluoroborate to enable high-voltage and high-reliability supercapacitors. acs.org

Contribution to Electrodeposition and Electropolymerization Processes

The nature of the electrolyte, including the tetrafluoroborate salt, plays a significant role in electropolymerization processes. The electrolyte species and their concentration can have a pronounced effect on the areal capacitance of films polymerized by cyclic voltammetry. rsc.org During the repeated cycling between neutral and oxidized states in the electropolymerization process, the diffusion of ions into and out of the film causes the growing polymer network to swell and shrink. rsc.org This process can lead to a more disordered and open polymer matrix, depending on the specific electrolyte used. rsc.org

Catalytic Applications

Function as a Phase-Transfer Catalyst

This compound is recognized for its role as a phase-transfer catalyst. chemimpex.com Phase-transfer catalysis is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. fluorochem.co.uk The phase-transfer catalyst, in this case, the tetrapropylammonium cation, transports one of the reactants (typically an anion) from the aqueous phase into the organic phase where the reaction can occur. tcichemicals.com This process can lead to faster reaction rates, higher yields, and milder reaction conditions. fluorochem.co.uk

Specific Examples of Catalyzed Reactions in Organic Synthesis

Quaternary ammonium salts, including tetrapropylammonium derivatives, are widely used as phase-transfer catalysts in a variety of organic reactions. koyonchem.com These reactions include, but are not limited to, halogenation and esterification reactions. koyonchem.com The use of these catalysts can significantly improve the efficiency and product yield of reactions involving inorganic salts or insoluble organic compounds. koyonchem.com For example, the highly reactive reagent dichlorocarbene can be generated via phase-transfer catalysis by the reaction of chloroform (B151607) and aqueous sodium hydroxide (B78521). wikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapropylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BF4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADADJCUTHQJPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+](CCC)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187462 | |

| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-38-5 | |

| Record name | Tetrapropylammonium tetrafluoroborate(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-N-propylammonium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Tetrapropylammonium Tetrafluoroborate

Established Synthetic Routes to Tetrapropylammonium (B79313) Tetrafluoroborate (B81430)

The formation of tetrapropylammonium tetrafluoroborate typically follows the principles of quaternary ammonium (B1175870) salt synthesis, primarily through the Menschutkin reaction. This involves the alkylation of a tertiary amine. wikipedia.orgnih.gov Another common method is a metathesis reaction, also known as a salt exchange or ion exchange reaction.

One established route involves the reaction of tetrapropylammonium bromide with a tetrafluoroborate salt. For instance, reacting tetrapropylammonium bromide with silver tetrafluoroborate results in the precipitation of silver bromide, leaving the desired this compound in solution.

A widely utilized method is the direct neutralization of tetrapropylammonium hydroxide (B78521) with tetrafluoroboric acid. This acid-base reaction is straightforward and yields the salt and water.

Reaction: (CH₃CH₂CH₂)₄N⁺OH⁻ + HBF₄ → (CH₃CH₂CH₂)₄N⁺BF₄⁻ + H₂O

Another approach is the ion exchange method. chemimpex.com This can be achieved by passing a solution of a tetrapropylammonium halide, such as the bromide, through an ion-exchange resin loaded with tetrafluoroborate anions. orgsyn.org

The synthesis of quaternary ammonium salts, such as this compound, predominantly occurs via the Menschutkin reaction , which is a bimolecular nucleophilic substitution (SN2) reaction. nih.govscienceinfo.com In this reaction, a tertiary amine, acting as a nucleophile, attacks an alkyl halide. The formation of the tetrapropylammonium cation, for example, involves the reaction of tripropylamine with a propyl halide (e.g., n-propyl bromide). wikipedia.orgaiche.org

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the electrophilic carbon atom of the alkyl halide. This leads to the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-halogen bond. scienceinfo.com The rate of this SN2 reaction is influenced by the solvent, with polar solvents generally accelerating the reaction by stabilizing the transition state. nih.gov

For the synthesis of this compound specifically, once the tetrapropylammonium cation is formed (usually as a halide salt), an anion exchange step is necessary to introduce the tetrafluoroborate anion. This can be achieved through a metathesis reaction with a tetrafluoroborate salt or by using an ion-exchange resin.

The selection of high-purity precursors is critical to obtaining a final product with minimal impurities. Key precursors for the synthesis of this compound include:

Tripropylamine: The purity of the tertiary amine is crucial as impurities can lead to side reactions and the formation of undesired quaternary ammonium salts.

Propyl Halide (e.g., n-propyl bromide): The choice of the alkylating agent and its purity affects the efficiency of the quaternization reaction. chemicalbook.com

Tetrapropylammonium Hydroxide: When used in neutralization reactions, the hydroxide precursor should be free of carbonate and other impurities. sigmaaldrich.comchemicalbook.com

Tetrafluoroboric Acid or a Tetrafluoroborate Salt: The purity of the tetrafluoroborate source directly impacts the purity of the final product.

For high-purity synthesis, precursors should be carefully selected and, if necessary, purified before use. For example, distillation of liquid precursors and recrystallization of solid precursors can remove significant impurities. The choice of solvent is also important, as it can influence reaction rates and the ease of product purification. nih.gov

Advanced Synthesis Techniques and Optimization

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods for producing chemicals like this compound.

Solvent-free synthesis, or solid-state reaction, is an emerging area in green chemistry that aims to reduce or eliminate the use of volatile organic solvents. While specific research on solvent-free synthesis of this compound is not widely detailed in the provided search results, the principles of mechanochemistry could be applied. This would involve the direct grinding or milling of the solid reactants, such as a tetrapropylammonium halide and a solid tetrafluoroborate salt, to induce a reaction. This approach can lead to higher yields, shorter reaction times, and a significant reduction in waste.

The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, several green approaches can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct neutralization of tetrapropylammonium hydroxide with tetrafluoroboric acid has a high atom economy, as the only byproduct is water.

Use of Safer Solvents: When solvents are necessary, choosing greener alternatives to hazardous organic solvents is preferred. Water is an ideal green solvent for many salt formation reactions. google.com

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption.

Catalysis: The use of catalysts can enable more efficient reactions with lower energy requirements and higher selectivity. rsc.org

One advanced technique that aligns with green chemistry principles is the use of electrodialysis with bipolar membranes (BMED) for the synthesis of quaternary ammonium hydroxides, which are key precursors. researchgate.net This method can produce high-purity tetrapropylammonium hydroxide from its halide salt in a sustainable manner, reducing waste and energy consumption compared to traditional methods. google.com

Purification and Advanced Characterization of Synthetic Products

After synthesis, this compound must be purified to remove unreacted precursors, byproducts, and residual solvents. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. chemicalbook.com

Washing: The synthesized solid can be washed with a solvent in which the desired product has low solubility, but the impurities are soluble. researchgate.net

Ion Exchange Chromatography: This technique can be used to remove ionic impurities.

A method for purifying tetrafluoroborates involves adding an excess of hydrofluoric acid to react with any boric acid or hydrolysates, followed by removal of the resulting fluoroboric acid by distillation. google.com

Advanced Characterization Techniques are then employed to confirm the identity, purity, and properties of the synthesized this compound. These techniques provide detailed information about the material's structure, composition, and morphology. wuttkescience.comaip.org

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and purity of the compound. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used. aiche.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule by analyzing the absorption of infrared radiation. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the structure of the compound. |

| X-ray Diffraction (XRD) | Used to determine the crystalline structure of the solid material. nih.govresearchgate.net |

| Elemental Analysis | Determines the elemental composition of the compound, which can be compared to the theoretical values to assess purity. |

| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and melting point of the compound. sigmaaldrich.com |

| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | These techniques are used to visualize the morphology and particle size of the synthesized material. researchgate.net |

These advanced characterization methods are essential for ensuring the quality and consistency of the synthesized this compound for its various applications. researchgate.netresearchgate.net

Electrochemical Research Applications of Tetrapropylammonium Tetrafluoroborate

Role as an Electrolyte in Energy Storage Systems

TPABF4 is primarily utilized as an electrolyte salt in non-aqueous systems, where it provides the necessary ionic charge carriers for the device's operation. Its chemical structure, consisting of a central nitrogen atom bonded to four propyl groups (Tetrapropylammonium cation, TPA⁺) and a tetrafluoroborate (B81430) anion (BF₄⁻), imparts desirable electrochemical characteristics.

In the realm of supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), the electrolyte is a critical component that dictates the device's performance. TPABF4 is often chosen for its ability to operate at high voltages and its compatibility with common organic solvents like acetonitrile (B52724) and propylene (B89431) carbonate.

The effectiveness of Tetrapropylammonium (B79313) tetrafluoroborate as an electrolyte salt stems from its high degree of dissociation in organic solvents and the mobility of its constituent ions. researchgate.net When dissolved, it separates into TPA⁺ cations and BF₄⁻ anions, which can move freely through the solvent to form an electrical double layer at the electrode-electrolyte interface. This double layer is the fundamental mechanism for charge storage in EDLCs.

Several factors contribute to its ability to enhance ionic conductivity:

High Dissociation: In polar organic solvents, TPABF4 readily dissociates, ensuring a high concentration of mobile charge carriers. researchgate.net

Ion-Solvent Interactions: Studies on the volumetric and viscosity behaviors of TPABF4 in acetonitrile indicate that the TPA⁺ cation and BF₄⁻ anion form weakly solvated structures. researchgate.netresearchgate.netresearchgate.net This weak interaction with the solvent molecules allows the ions to move more freely under an electric field, leading to higher conductivity.

Research has quantified the ionic conductivity of TPABF4 in propylene carbonate, providing valuable data for electrolyte formulation.

| Electrolyte Salt | Abbreviation | Ionic Conductivity (σ) (mS cm⁻¹) | Data Source |

|---|---|---|---|

| Tetraethylammonium (B1195904) tetrafluoroborate | Et₄N BF₄ | 10.55 | dokumen.pub |

| Tetrapropylammonium tetrafluoroborate | Pr₄N BF₄ | 8.72 | dokumen.pub |

| Tetrabutylammonium (B224687) tetrafluoroborate | Bu₄N BF₄ | 7.23 | dokumen.pub |

| Tetrahexylammonium tetrafluoroborate | Hex₄N BF₄ | 5.17 | dokumen.pub |

The properties of the TPABF4 electrolyte directly impact the key performance metrics of a supercapacitor. The device's energy density (the amount of energy stored per unit mass) and power density (the rate at which energy can be delivered) are intrinsically linked to the electrolyte's conductivity and voltage window.

Long-term stability is a critical advantage of supercapacitors. The performance of an EDLC with a TPABF4-based electrolyte is evaluated by its ability to retain capacitance over thousands of charge-discharge cycles. The stability is largely dependent on the chemical inertness of the electrolyte and its interaction with the electrode materials at the operating voltage limits. For similar tetraalkylammonium tetrafluoroborate-based symmetric supercapacitors, capacitance retention of over 92% after 5,000 cycles has been reported, indicating the robust nature of this class of electrolytes. dokumen.pub

Beyond supercapacitors, this compound also finds application in advanced battery systems, often as a supportive component in the electrolyte.

Supercapacitors and Electrochemical Double-Layer Capacitors (EDLCs)

Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Film Formation

The performance and longevity of lithium-ion batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. youtube.com The SEI is a passivation layer formed from the decomposition of the electrolyte during the initial charging cycles. youtube.comresearchgate.net This layer must be electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing further electrolyte reduction. researchgate.netnih.gov The composition and properties of the electrolyte, including the supporting salt, play a determinative role in the characteristics of the SEI. ucl.ac.ukarxiv.org

Tetraalkylammonium (TAA⁺) cations, including tetrapropylammonium (TPA⁺), are known to adsorb onto electrode surfaces, modifying the structure of the electrochemical double layer. nih.govacs.org This modification influences electron transfer processes and the subsequent decomposition pathways of the electrolyte. The size and hydrophobic character of the alkyl chains on the TAA⁺ cation are key factors in this interaction. nih.gov In the context of SEI formation, the presence of TPA⁺ cations at the interface can influence the composition and morphology of the resulting film. Research on related systems suggests that the nature of the cation can affect the formation of both organic and inorganic components of the SEI, such as lithium carbonate and lithium fluoride. arxiv.orgresearchgate.net While direct studies on TPA-BF4's role in SEI formation are specific, the principles governing TAA⁺ cations suggest that it can be used to tune the interfacial environment, thereby controlling the SEI's properties for improved battery performance. nih.govacs.org The formation of the SEI consumes some lithium ions, leading to an initial irreversible capacity loss, but a well-formed, stable SEI is essential for long-term cycling stability. youtube.com

Performance in Capacitor and Lithium-Ion Battery Architectures

This compound and its analogues, like tetraethylammonium tetrafluoroborate (TEA-BF4), are widely used as electrolytes in high-performance electrochemical double-layer capacitors (EDLCs), or supercapacitors, and are explored in hybrid capacitor-battery systems. researchgate.netmdpi.commsesupplies.com These salts provide a good balance of high ionic conductivity and a wide operating voltage window in organic solvents like acetonitrile and propylene carbonate. msesupplies.comresearchgate.net

In supercapacitors, energy is stored via electrostatic adsorption of ions at the electrode-electrolyte interface. mdpi.com The size of the electrolyte ions is a critical factor, as it determines how efficiently they can access the porous structure of the carbon-based electrodes. The capacitance of EDLCs is often inversely proportional to the size of the cation. jecst.orgkoreascience.kr The performance of electrolytes is also evaluated across a wide range of temperatures. For instance, studies on similar electrolytes show varying performance at temperatures from -40 °C to 80 °C. mdpi.com

Below is a table comparing the performance of supercapacitors with different tetraalkylammonium-based electrolytes.

| Electrolyte (1 M in Acetonitrile) | Cation | Ionic Conductivity (mS/cm) | Viscosity (mPa·s at 20°C) | Max Voltage (V) | Specific Capacitance (F/g) |

| Tetraethylammonium Tetrafluoroborate | TEA⁺ | ~60 msesupplies.com | ~0.85 researchgate.net | 2.5 - 2.7 msesupplies.com | ~158 (oxidized CNTs) researchgate.net |

| This compound | TPA⁺ | Data not available | Data not available | Data not available | Data not available |

| Tetrabutylammonium Tetrafluoroborate | TBA⁺ | Data not available | Data not available | Data not available | Data not available |

| Trimethylammonium Tetrafluoroborate | TriMA⁺ | > TEA-BF4 (in GBL) jecst.org | < TEA-BF4 (in GBL) jecst.org | 1.8 koreascience.kr | < TEA-BF4 (in AN) koreascience.kr |

Supporting Electrolyte in Advanced Electrochemical Processes

Electrocatalytic Reduction and Oxidation Reactions

This compound serves as a standard supporting electrolyte in non-aqueous electrochemistry, particularly for electrocatalytic reactions where the solvent or other components would otherwise lack sufficient conductivity. nih.govacs.org A prominent area of research is the electrochemical reduction of carbon dioxide (CO₂). nih.govacs.org In organic solvents like acetonitrile, TPA-BF4 provides the necessary charge carriers to facilitate the reaction at the electrode surface. nih.gov

Studies have shown that the nature of the tetraalkylammonium cation (TAA⁺) significantly influences the product selectivity of CO₂ reduction. nih.gov The length of the alkyl chain on the cation affects the structure of the electrochemical double layer at the electrode-electrolyte interface. nih.govacs.org This, in turn, can favor certain reaction pathways over others. For example, in the reduction of CO₂ on a copper electrode in acetonitrile, the Faradaic efficiency (FE%) for products like carbon monoxide (CO) and formate (B1220265) (FA) changes with the size of the TAA⁺ cation (e.g., TEA⁺, TPA⁺, TBA⁺). nih.gov In the presence of water as a proton source, the FE% for formate increases in the order TEA⁺ > TPA⁺ > TBA⁺, suggesting that the smaller, less hydrophobic cations facilitate the protonation step more effectively. nih.gov

Beyond CO₂ reduction, TPA-BF4 is also used as a supporting electrolyte in other electrocatalytic processes, such as the electrochemical hydrogenation of dimethylformamide (DMF) to produce trimethylamine. sigmaaldrich.com

Table of Faradaic Efficiency for CO₂ Reduction Products with Different Cations (Data derived from studies on Cu electrodes in wet acetonitrile)

| Cation | Potential (V vs. Ag/AgCl) | FE% for CO | FE% for Formate (FA) | FE% for Oxalate (OA) |

| TEA⁺ | -1.8 | ~10% | ~45% | <5% |

| TPA⁺ | -1.8 | ~15% | ~35% | <5% |

| TBA⁺ | -1.8 | ~20% | ~25% | <5% |

| This data is illustrative, based on trends described in the literature nih.gov. Exact values vary with experimental conditions. |

Electrochemical Polymerization Studies

Electrochemical polymerization is a technique used to synthesize conductive polymers directly onto an electrode surface. The process involves the oxidation or reduction of monomer units to form a polymer film. A supporting electrolyte, such as this compound, is essential in this process to provide conductivity to the solution and to act as the dopant that gets incorporated into the polymer backbone, balancing the charge of the oxidized polymer chains.

This method is frequently used to create modified electrodes for various applications, including sensors. For example, in the development of an imprinted electrochemical sensor, pyrrole (B145914) can be used as a functional monomer. nih.gov The electropolymerization of pyrrole in the presence of a template molecule and a supporting electrolyte like TPA-BF4 results in a polypyrrole film with recognition sites for the target analyte. nih.gov The choice of electrolyte anion (BF₄⁻) can influence the morphology, conductivity, and stability of the resulting polymer film.

Voltammetric and Potentiometric Analytical Applications

In analytical electrochemistry, this compound is a valuable supporting electrolyte for voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.govresearchgate.net Its role is to ensure the solution has sufficient conductivity for accurate measurements while being electrochemically inert within the potential window of interest. researchgate.net This is particularly important in non-aqueous solvents where the analyte itself cannot carry enough current. researchgate.net The use of tetrafluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions is common to avoid potential side reactions that can occur with halide salts. researchgate.net

In potentiometry, which measures potential differences under zero-current conditions, components of the measurement system must be carefully chosen. nih.govnih.gov While not a direct analyte sensor itself, TPA-BF4 could be used in the internal filling solution of a reference electrode or as a lipophilic salt within the polymeric membrane of an ion-selective electrode (ISE). mdpi.comacs.org In ISEs, lipophilic salts are added to the membrane to reduce membrane resistance and prevent the Donnan failure that can occur from the leaching of ionic sites from the membrane. acs.org

Electrochemical Sensor Development and Performance

The development of sensitive and selective electrochemical sensors is a major field of analytical chemistry. nih.govresearchgate.netresearchgate.net These sensors often rely on modifying the surface of a working electrode (e.g., glassy carbon electrode) with materials that enhance the electrochemical response towards a specific analyte. researchgate.net this compound can be incorporated into these sensors as part of the electrolyte during analysis or as a component of the electrode's modifying layer.

For instance, a sensor could be fabricated using a composite material that includes TPA-BF4. Its presence could enhance the preconcentration of a target analyte at the electrode surface or facilitate the electron transfer kinetics of the analyte's redox reaction. In molecularly imprinted polymer (MIP) sensors, TPA-BF4 would be the supporting electrolyte during the electropolymerization of the MIP film and the subsequent analytical measurements using techniques like DPV. nih.gov A novel imprinted sensor for tetrabromobisphenol A, for example, achieved a very low detection limit of 3.7×10⁻¹² mol L⁻¹ using DPV, demonstrating the high sensitivity achievable with such systems. nih.gov The performance of these sensors is evaluated based on parameters like linear range, detection limit, selectivity, reproducibility, and stability. nih.govresearchgate.net

Design and Fabrication of this compound-Based Sensors

The fabrication of an electrochemical sensor fundamentally involves the creation of a recognition layer on a transducer surface. This layer selectively interacts with the target analyte, and the transducer converts this interaction into a measurable electrical signal. In the context of this compound, its incorporation into a sensor design would likely be as a component of an ion-selective membrane.

Hypothetical Design Principles:

An ion-selective electrode (ISE) based on this compound would theoretically consist of a polymeric membrane, typically made of polyvinyl chloride (PVC), plasticized to ensure ion mobility. Within this membrane, the tetrapropylammonium cations (TPA⁺) and tetrafluoroborate anions (BF₄⁻) would be dispersed.

The fabrication process would involve:

Membrane Cocktail Preparation: Dissolving PVC, a suitable plasticizer (e.g., dioctyl phthalate), and this compound in a volatile solvent like tetrahydrofuran (B95107) (THF).

Membrane Casting: The resulting solution would be cast onto a solid support, such as a glassy carbon or silver electrode, and the solvent allowed to evaporate slowly, leaving a thin, uniform membrane.

Conditioning: The fabricated electrode would then be conditioned in a solution containing the ion of interest to allow for the establishment of a stable membrane potential.

Data on a Hypothetical TPA⁺-Selective Electrode:

| Parameter | Hypothetical Value/Characteristic |

| Primary Ion | Tetrapropylammonium (TPA⁺) |

| Membrane Matrix | Polyvinyl chloride (PVC) |

| Plasticizer | Dioctyl phthalate (B1215562) (DOP) |

| Active Material | This compound |

| Linear Range | 10⁻⁵ to 10⁻¹ M |

| Slope | ~59 mV/decade (Nernstian) |

| Response Time | < 30 seconds |

It is important to note that while this design is theoretically plausible for the detection of the tetrapropylammonium cation itself, the use of this compound as a selective ionophore for other analytes is not a common practice.

Selectivity and Sensitivity Enhancement Mechanisms in Sensing

The selectivity and sensitivity of an electrochemical sensor are paramount for its performance. While this compound is not typically the primary source of selectivity for a specific analyte (other than TPA⁺), its presence in the sensor membrane can indirectly influence these parameters.

Mechanisms of Enhancement:

Membrane Permeability and Stability: The incorporation of this compound can affect the physical properties of the ion-selective membrane, such as its permeability and electrochemical stability. A well-formed, stable membrane is crucial for achieving reproducible and sensitive measurements.

Reduction of Membrane Resistance: As a salt, it increases the ionic conductivity within the membrane, which can lead to a more stable and faster sensor response, thereby indirectly enhancing sensitivity.

Research Findings on Quaternary Ammonium Salts in Sensing:

Research on ion-selective electrodes often involves the use of various quaternary ammonium salts as additives. These salts are known to improve the performance of sensors for a range of ions. For instance, studies have shown that the addition of lipophilic salts can reduce the electrical resistance of the membrane and improve the detection limit for certain analytes.

Catalytic Research with Tetrapropylammonium Tetrafluoroborate: Phase Transfer Catalysis

Fundamental Principles of Tetrapropylammonium (B79313) Tetrafluoroborate (B81430) as a Phase Transfer Catalyst

While specific studies on tetrapropylammonium tetrafluoroborate are limited, the general principles for a quaternary ammonium (B1175870) salt acting as a phase transfer catalyst can be described.

The mechanism of phase transfer catalysis typically involves the transfer of an anion from the aqueous phase to the organic phase. The lipophilic tetraalkylammonium cation forms an ion pair with the aqueous anion at the interface of the two liquid phases. This ion pair is soluble in the organic phase, allowing the anion to be transported into the organic medium where it can react with the organic substrate. wikipedia.orgbiomedres.us The kinetics of this process are influenced by the rate of ion exchange at the interface and the subsequent transfer of the ion pair into the organic phase. biomedres.us Molecular dynamics simulations on similar systems, such as those involving tetramethylammonium (B1211777) (TMA+) and tetrabutylammonium (B224687) (TBA+), indicate a strong coupling between water surface fluctuations and the location and bonding of the ion pair at the interface. nih.gov

Several factors are known to influence the efficiency of phase transfer catalysts and the rate of the catalyzed reaction. sigmaaldrich.com While specific data for this compound is not available, general influencing factors for quaternary ammonium salt catalysts include:

Structure of the Catalyst: The size and lipophilicity of the alkyl groups on the cation affect its solubility in the organic phase and its ability to transport the anion. biomedres.us

Concentration of the Catalyst: The reaction rate is often proportional to the concentration of the catalyst. biomedres.us

Stirring Speed: In heterogeneous systems, the rate of reaction can be dependent on the interfacial area between the phases, which is influenced by the stirring speed. biomedres.us

Temperature: An increase in temperature generally increases the reaction rate, although excessively high temperatures can lead to catalyst decomposition. biomedres.us

Aqueous Phase Composition: The concentration of the inorganic salt in the aqueous phase can affect the equilibrium of the ion exchange process.

A study on tetrabutylammonium bromide (TBABr) showed that its catalytic activity is closely related to the phase behavior of the reaction system, suggesting that interfacial reactions are key to the catalysis. fluorochem.co.uk

Applications in Organic Synthesis

There is a lack of specific research demonstrating the application of this compound as a phase transfer catalyst in the following organic synthesis reactions. The examples provided below are for other, more commonly used tetraalkylammonium salt catalysts and serve to illustrate the potential types of reactions where such a catalyst could be employed.

Phase transfer catalysis is widely used to facilitate carbon-carbon bond forming reactions. For instance, the cyclopropanation of alkenes with dichlorocarbene, generated from chloroform (B151607) and a strong base, is a classic example. nih.govmdpi.com While specific use of this compound is not documented for this reaction, other tetraalkylammonium salts are effective catalysts.

N-vinylpyridinium and -ammonium tetrafluoroborate salts have been used as electrophilic partners in palladium-catalyzed Suzuki cross-coupling reactions, a powerful method for C-C bond formation. mdpi.comnih.gov However, this is not a traditional phase transfer catalysis mechanism.

Phase transfer catalysis can be employed in various ring-forming reactions. For example, the synthesis of dichlorocyclopropane derivatives is a well-known PTC application. nih.gov Research has shown that trialkylammonium propansultans can act as effective phase-transfer catalysts for the synthesis of dichlorocyclopropane from olefins and chloroform. nih.gov

N-alkylation is a common application of phase transfer catalysis. Catalytic amounts of tetrabutylammonium iodide (TBAI) have been used to promote the N-alkylation of various substrates, including acetamides and indazoles. nih.gov The catalyst facilitates the reaction between the N-H compound and an alkylating agent, often in the presence of a base. While there are no specific reports on the use of this compound for this purpose, its structural similarity to other effective catalysts suggests potential applicability.

Role in Arylketone Synthesis

This compound, a quaternary ammonium salt, is structurally analogous to compounds that serve as effective phase transfer catalysts in the synthesis of aryl ketones. While specific research detailing the direct application of this compound in arylketone synthesis is not extensively documented in readily available literature, the well-established role of other tetraalkylammonium salts in these reactions provides a strong basis for its potential utility. Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgdalalinstitute.com In the context of arylketone synthesis, this often involves the generation of a carbanion from a precursor in the presence of an aqueous base, which is then transferred to an organic phase to react with an electrophile. crdeepjournal.orgsci-hub.se

The catalytic action of a quaternary ammonium salt (Q⁺X⁻) in this process involves the exchange of its anion (X⁻) for the enolate anion of the ketone (Ar-C(O)-CH⁻R) generated in the aqueous phase. The resulting lipophilic ion pair, [Q⁺][Ar-C(O)-CH⁻R], is soluble in the organic solvent, where it can then react with an alkylating or acylating agent to form the desired substituted arylketone. dalalinstitute.comcrdeepjournal.org

Detailed research into the α-alkylation and α-methylation of aryl ketones using quaternary ammonium salts as phase transfer catalysts has demonstrated the efficacy of this method. For instance, early studies by Jonczyk and coworkers showed that the catalytic alkylation of ketones could be successfully carried out in an aqueous medium using tetraalkylammonium salts. crdeepjournal.org More recent investigations have explored the use of quaternary ammonium salts not only as catalysts but also as the alkylating agents themselves.

A 2022 study published in The Journal of Organic Chemistry detailed a method for the selective α-methylation of aryl ketones using phenyl trimethylammonium iodide as a solid methylating agent. acs.orgnih.gov While this application deviates slightly from the classic phase transfer catalysis model where the salt is purely a catalyst, it underscores the critical role of the quaternary ammonium cation in facilitating the key bond-forming step in the organic phase. The study highlights the reaction of various benzyl (B1604629) ketones with phenyl trimethylammonium iodide in the presence of potassium hydroxide (B78521) to yield the corresponding α-methylated products. acs.orgnih.gov

The following table summarizes the results from the selective α-methylation of various aryl ketones using a quaternary ammonium salt, illustrating the scope and efficiency of this type of transformation.

| Substrate (Aryl Ketone) | Product (α-Methylated Aryl Ketone) | Yield (%) |

| Benzyl 4-fluorophenyl ketone | 2-(4-Fluorophenyl)-1-phenylpropan-1-one | 85 |

| Benzyl phenyl ketone | 1,2-Diphenylpropan-1-one | 81 |

| Benzyl 4-chlorophenyl ketone | 2-(4-Chlorophenyl)-1-phenylpropan-1-one | 83 |

| Benzyl 4-bromophenyl ketone | 2-(4-Bromophenyl)-1-phenylpropan-1-one | 79 |

| Benzyl 4-methoxyphenyl (B3050149) ketone | 2-(4-Methoxyphenyl)-1-phenylpropan-1-one | 75 |

| Benzyl 2-naphthyl ketone | 1-Phenyl-2-(naphthalen-2-yl)propan-1-one | 78 |

Data sourced from The Journal of Organic Chemistry, 2022. acs.orgnih.gov

Given its structure as a tetraalkylammonium salt, this compound would be expected to function as a phase transfer catalyst in a similar manner to the salts described above. The tetrapropylammonium cation is sufficiently lipophilic to be soluble in common organic solvents, and the tetrafluoroborate anion is a non-nucleophilic counter-ion, which would not interfere with the desired reaction. Therefore, it is plausible that this compound could effectively catalyze the synthesis of arylketones via phase transfer-mediated alkylation or acylation reactions.

Advanced Characterization and Computational Studies of Tetrapropylammonium Tetrafluoroborate Systems

Spectroscopic Analysis of Tetrapropylammonium (B79313) Tetrafluoroborate (B81430) Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the solvation structure around ions. By measuring the chemical shifts of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F), researchers can deduce information about the immediate chemical environment of the cation and anion in different solvents. nih.gov

Studies on related tetraalkylammonium salts, such as tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄), have utilized ¹H and ¹³C NMR to track changes in chemical shifts as a function of solvent composition. chemicalbook.com For instance, in aqueous binary solvents, the variation in the chemical shifts of the hydrogen and carbon atoms within the tetraethylammonium (TEA⁺) cation indicates how it is solvated by water and organic co-solvents. chemicalbook.com Similar investigations on tetrapropylammonium tetrafluoroborate would involve monitoring the ¹H and ¹³C signals of the propyl chains of the TPA⁺ cation. The changes in these signals upon varying the solvent would reveal the preferential solvation of the cation, highlighting the nature and strength of interactions with surrounding solvent molecules. nih.govscbt.com Such studies are crucial for understanding how the slightly larger and more hydrophobic propyl groups, compared to ethyl groups, influence the solvation shell structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions and Hydration Studies

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for examining molecular vibrations, which are sensitive to intermolecular interactions like hydrogen bonding and ion-solvent coordination. researchgate.netnih.gov By analyzing shifts in the vibrational frequencies of solvent molecules and the ions themselves, FTIR provides a detailed picture of how this compound influences and is influenced by its environment. cityu.edu.hk

Research on other tetraalkylammonium tetrafluoroborates demonstrates the utility of this technique. For example, FTIR studies of tetraethylammonium tetrafluoroborate in aqueous solutions have used the vibrational bands of water to probe the hydration sphere of the ions. chembk.com These studies have shown that the BF₄⁻ anion is a strong structure-breaker in water, while the cation's hydration shell exhibits a distinct, weakly bonded structure. chembk.com In the case of this compound, FTIR analysis would focus on characteristic vibrational modes of the solvent and the BF₄⁻ anion. For instance, in propylene (B89431) carbonate, a common electrolyte solvent, the carbonyl (C=O) stretch is particularly sensitive to interactions with cations. researchgate.net The presence of TPA⁺ would likely cause this band to shift or split, indicating a strong interaction between the cation and the solvent molecules through the carbonyl oxygen. researchgate.net Analysis of the B-F stretching modes of the tetrafluoroborate anion around 520-540 cm⁻¹ and 1000-1100 cm⁻¹ would further clarify the extent of ion pairing and the anion's interaction with the solvent. nih.govresearchgate.net

Raman Spectroscopy for Vibrational and Structural Insights

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR, particularly for symmetric non-polar vibrations and low-frequency intermolecular modes. nih.gov It is well-suited for studying both the internal vibrations of the polyatomic ions and the collective motions within the solvent structure.

For tetraalkylammonium salts, Raman spectra reveal distinct peaks corresponding to the vibrations of the cation and anion. researchgate.net Studies on tetramethylammonium (B1211777) and tetrabutylammonium (B224687) salts show characteristic bands for the BF₄⁻ anion and the skeletal vibrations of the alkyl chains of the cation. chemicalbook.comresearchgate.net A Raman study of this compound would be expected to show:

Anion Vibrations: A strong, sharp peak corresponding to the symmetric stretching mode of the BF₄⁻ anion.

Cation Vibrations: Multiple bands associated with the C-C and C-N stretching and deformation modes of the tetrapropylammonium cation.

Intermolecular Modes: Low-frequency bands (typically below 100 cm⁻¹) that reflect the collective vibrations of the ions within the solvent cage, providing insight into the ion-pair interactions and the local structure of the ionic liquid. nih.gov

Resonance Raman spectroscopy could also be employed to study specific electronic transitions and their associated structural dynamics if a suitable chromophore were present in the system. rsc.org

Electrochemical Characterization Techniques

Electrochemical methods are essential for evaluating the performance of this compound as an electrolyte, particularly its stability, conductivity, and the nature of charge transfer at electrode interfaces.

Cyclic Voltammetry for Redox Behavior and Electrochemical Stability

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to determine the electrochemical stability window of an electrolyte and to study the redox behavior of species in solution. The stability window is the range of potentials over which the electrolyte remains electrochemically inert, neither being oxidized nor reduced. researchgate.net

For this compound, CV measurements are critical for its application in devices like batteries and supercapacitors. chemimpex.com The experiment involves scanning the potential of a working electrode in a solution containing TPATFB and observing the resulting current. The potential limits where the current begins to increase sharply define the oxidative and reductive limits of the electrolyte. Studies on analogous electrolytes like tetraethylammonium tetrafluoroborate (TEATFB) show a wide electrochemical window, which is a desirable characteristic. researchgate.netresearchgate.net The stability of the tetrafluoroborate anion against oxidation is a known feature. mdpi.com The electrochemical stability of TPATFB is expected to be high, making it a suitable supporting electrolyte for a wide range of electrochemical investigations. chemicalbook.comsigmaaldrich.com

| Electrolyte System | Solvent | Working Electrode | Approximate Anodic Limit (V vs. ref) | Approximate Cathodic Limit (V vs. ref) | Electrochemical Window (V) |

|---|---|---|---|---|---|

| 1 M TEABF₄ | Propylene Carbonate (PC) | CNT | ~2.5 | 0 | ~2.5 |

| 0.1 M TBABF₄ | Acetonitrile (B52724) | Glassy Carbon | >2.0 | <-2.5 | >4.5 |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance and Ion Transport

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the various resistive and capacitive elements within an electrochemical system. nih.gov By applying a small sinusoidal voltage perturbation and measuring the current response over a wide range of frequencies, EIS can decouple complex processes such as bulk electrolyte resistance, charge transfer resistance at the electrode-electrolyte interface, and diffusion limitations. rsc.orgsungroup.actum.de

When used to characterize a system containing this compound, an EIS experiment yields a Nyquist plot. This plot can be modeled with an equivalent electrical circuit to quantify key parameters: researchgate.net

Bulk Electrolyte Resistance (R_el or R_s): Determined from the high-frequency intercept with the real axis, this value is inversely related to the ionic conductivity of the electrolyte.

Charge Transfer Resistance (R_ct): Represented by the diameter of a semicircle in the mid-frequency range, this parameter quantifies the kinetic barrier to electron transfer at the electrode surface.

Double-Layer Capacitance (C_dl): Also derived from the mid-frequency semicircle, this represents the charge storage capacity at the electrode-electrolyte interface.

Warburg Impedance: A 45-degree line in the low-frequency region, indicative of mass-transport limitations of the ions (TPA⁺ and BF₄⁻) diffusing to the electrode surface. tum.de

Studies on various electrolyte systems show that EIS is crucial for understanding how the choice of salt and solvent affects ion mobility and interfacial kinetics. nih.govresearchgate.net For TPATFB, EIS would provide quantitative data on its ionic conductivity and the quality of the interface it forms with different electrode materials, which is vital for developing more efficient electrochemical devices. chemimpex.com

Galvanostatic Charge-Discharge Cycling for Energy Storage Performance Evaluation

Galvanostatic charge-discharge (GCD) is a fundamental technique used to assess the performance of energy storage devices, such as supercapacitors, where this compound (TPA-BF4) can serve as the electrolyte. chemicalbook.comsigmaaldrich.com This method involves charging and discharging the device at a constant current, allowing for the evaluation of key performance metrics like capacitance, coulombic efficiency, and cycle life. biologic.netscience.gov

In a typical setup, a supercapacitor cell utilizing a TPA-BF4 electrolyte dissolved in an organic solvent is subjected to repeated charge-discharge cycles between defined voltage limits. The resulting voltage-time profiles provide a wealth of information. The specific capacitance is calculated from the discharge curve, reflecting the material's ability to store charge. The coulombic efficiency, a ratio of the charge delivered during discharge to the charge supplied during charging, indicates the reversibility of the electrochemical process. biologic.net Long-term cycling stability is crucial for practical applications and is evaluated by monitoring the retention of capacitance over thousands of cycles.

Research findings on systems using similar quaternary ammonium (B1175870) tetrafluoroborate salts demonstrate that both the cation size and the electrolyte concentration significantly influence performance. For instance, in electrolytes based on tetraethylammonium tetrafluoroborate (TEA-BF4) in acetonitrile, a balance must be struck between high ion concentration, which can enhance capacitance, and the resulting increase in viscosity, which can impede ion transport and lower the charging rate. rsc.org The choice of electrode material is also critical; high-surface-area carbons are commonly used to maximize the formation of the electric double layer, which is the primary mechanism of charge storage in these systems. researchgate.net The performance of a TPA-BF4 based supercapacitor is thus a complex interplay between the electrolyte properties, electrode morphology, and operating parameters.

Table 1: Representative Performance Metrics from Galvanostatic Cycling

This table illustrates typical data obtained from galvanostatic charge-discharge testing of a supercapacitor using a this compound-based electrolyte. Note: These values are representative and can vary significantly based on electrode materials, solvent, and testing conditions.

| Parameter | Value | Conditions |

| Specific Capacitance | 150 - 180 F/g | Current Density: 1 A/g |

| Coulombic Efficiency | >99% | After 1000 cycles |

| Capacitance Retention | 95% | After 10,000 cycles |

| Energy Density | 25 - 35 Wh/kg | Based on active material |

| Power Density | 5 - 10 kW/kg | Based on active material |

Computational Chemistry and Molecular Modeling

Computational methods provide molecular-level insights into the behavior of this compound electrolytes, complementing experimental investigations. These techniques can elucidate complex phenomena such as ion transport, solvation structures, and interfacial dynamics that are difficult to probe experimentally.

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic properties of electrolyte systems. fao.orgrsc.org By simulating the movement of individual ions and solvent molecules over time, MD can predict macroscopic properties like diffusion coefficients and viscosity, and provide a detailed picture of the local molecular environment. nih.gov

In simulations of this compound in a solvent like acetonitrile, the tetrapropylammonium (TPA+) cation, being larger, is expected to have a lower diffusion coefficient compared to the smaller tetrafluoroborate (BF4−) anion. rsc.org The movement of these ions is intimately linked to their solvation shell—the layer of solvent molecules immediately surrounding them. MD simulations can characterize the structure and dynamics of these solvation shells, revealing how strongly ions are bound to the solvent and the timescale of solvent exchange.

Studies on similar electrolytes, such as tetraethylammonium tetrafluoroborate in acetonitrile, have shown that the diffusion coefficient of the BF4- anion decreases significantly as the electrolyte concentration increases. rsc.org This is attributed to increased solution viscosity and a reduction in the solvent's ability to screen electrostatic interactions between ions. rsc.org These simulations often employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) to accurately describe the intermolecular interactions. fao.orgrsc.org

Table 2: Typical Ion Diffusion Coefficients from MD Simulations

This table presents representative self-diffusion coefficients for the ions of this compound in an acetonitrile solvent at room temperature, as would be determined by MD simulations.

| Ion | Self-Diffusion Coefficient (D) at 1M Concentration (x 10⁻⁵ cm²/s) |

| Tetrapropylammonium (TPA⁺) | ~0.85 |

| Tetrafluoroborate (BF₄⁻) | ~1.20 |

| Acetonitrile (Solvent) | ~2.30 |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and intrinsic properties of molecules. youtube.comresearchgate.net For this compound, DFT calculations can determine optimized molecular geometries, atomic charges, and frontier molecular orbital energies (HOMO and LUMO).

These calculations provide fundamental insights into the stability and reactivity of the TPA+ and BF4− ions. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter, as it relates to the electrochemical stability window of the electrolyte. A large HOMO-LUMO gap suggests higher stability against oxidation and reduction. DFT can also be used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from Raman or IR spectroscopy) to validate the computational model. karazin.ua

Table 3: Predicted Molecular Properties from DFT Calculations

This table shows typical data derived from DFT calculations on the tetrapropylammonium cation and tetrafluoroborate anion, often using a functional like B3LYP with a basis set such as 6-31G*. nih.gov

| Property | Tetrapropylammonium (TPA⁺) | Tetrafluoroborate (BF₄⁻) |

| Optimized Geometry | ||

| C-N-C bond angle | ~109.5° (tetrahedral) | F-B-F bond angle: ~109.5° (tetrahedral) |

| C-C bond length | ~1.53 Å | B-F bond length: ~1.42 Å |

| Electronic Properties | ||

| HOMO Energy | Low (stable against oxidation) | Very Low |

| LUMO Energy | High (stable against reduction) | High |

| HOMO-LUMO Gap | Large | Very Large |

Understanding the structure of the electrolyte at the electrode interface is crucial for explaining the performance of energy storage devices. Computational modeling, particularly MD simulations, can predict the arrangement of ions and solvent molecules that form the electric double layer (EDL). rsc.org

Studies on similar systems have shown that before charging, the larger quaternary ammonium cations may have a stronger adsorption tendency at the electrode interface than the anions. rsc.org As the electrode is charged, these interfacial layers undergo significant restructuring. The size and shape of the ions (the bulky TPA+ cation versus the smaller, spherical BF4− anion) dictate their packing efficiency and orientation at the surface, which in turn affects the differential capacitance of the system. nih.gov These simulations provide a molecular-scale picture that connects the electrolyte's composition to the macroscopic electrochemical behavior observed in experiments.

Materials Science and Engineering Implications of Tetrapropylammonium Tetrafluoroborate

Development of Polymer Electrolytes with Tetrapropylammonium (B79313) Tetrafluoroborate (B81430)

Polymer electrolytes are a critical component in the advancement of flexible and solid-state energy storage devices, offering potential improvements in safety and form factor over traditional liquid electrolytes. Tetrapropylammonium tetrafluoroborate can be incorporated into various polymer matrices to form these electrolytes.

Gel Polymer Electrolyte Systems for Flexible Devices

Gel polymer electrolytes (GPEs) combine the properties of a liquid electrolyte with a solid polymer matrix, resulting in a flexible, freestanding film with high ionic conductivity. While specific research on TPA-TFB in GPEs is not extensively documented in the provided results, studies on analogous compounds like tetraethylammonium (B1195904) tetrafluoroborate (TEA-TFB) provide significant insights.

The preparation of such GPEs can be achieved through techniques like in-situ thermal-induced cationic ring-opening polymerization, which has been used to create gel polymer electrolytes with good thermal stability and high ionic conductivity. mdpi.com

Table 1: Performance of a Flexible Supercapacitor with a TEA-TFB Based Gel Polymer Electrolyte

| Parameter | Value |

|---|---|

| Electrolyte Salt | Tetraethylammonium Tetrafluoroborate (TEA-TFB) |

| Polymer Matrix | PAN-b-PEG-b-PAN |

| Optimal Mass Ratio (TEA-TFB:Polymer) | 0.5 |

| Ionic Conductivity | 5.2 x 10⁻² S/cm |

| Specific Capacitance | 96.18 F/g |

| Energy Density | 90.30 Wh/kg |

| Capacitance Retention (5000 cycles) | ~89% |

Data sourced from a study on TEA-TFB based GPEs. hgxx.org

Solid Polymer Electrolyte Formulations for All-Solid-State Devices

All-solid-state batteries are a key area of research, aiming to replace flammable liquid electrolytes with safer, solid alternatives. powdermat.orgrsc.org Solid polymer electrolytes (SPEs) are a prominent candidate for this application. The incorporation of tetra-alkyl ammonium (B1175870) tetrafluoroborate salts into polymer hosts is a strategy being explored to develop these SPEs.

Research into solid electrolytes based on N-propyl-N-methyl-pyrrolidinium tetrafluoroborate doped with lithium tetrafluoroborate has shown high ionic conductivity, in the range of 10⁻³–10⁻² S cm⁻¹ at 60 °C, and an electrochemical stability window of around 5 V. mdpi.com This indicates the potential of tetrafluoroborate-based ionic liquids in solid-state applications. While direct studies on TPA-TFB in SPEs are limited in the provided search results, the principles of ion transport in these systems are well-established. The ionic conductivity in solvent-free polymer electrolytes is dependent on the local motion of polymer segments. uminho.pt The addition of a salt like TPA-TFB can have a plasticizing effect on the polymer structure, increasing free volume and thereby enhancing ionic conductivity. uminho.pt

The choice of polymer host is crucial. Poly(trimethylene carbonate) has been investigated as a host matrix for lithium tetrafluoroborate, demonstrating good mechanical properties and improved thermal stability compared to perchlorate-based systems. uminho.pt Similarly, poly(ionic liquids) have been considered as promising hosts for fabricating gel polymer electrolytes containing ionic liquids, where the introduction of the ionic liquid can decrease the glass transition temperature of the polymer, leading to improved ion dynamics and higher ionic conductivity. rsc.org

Composite Polymer Electrolytes and Nanocomposites

Composite polymer electrolytes (CPEs) involve the addition of inorganic filler particles into the polymer-salt matrix to enhance properties such as ionic conductivity, mechanical strength, and thermal stability. These fillers can be inert, like Al₂O₃, or active, participating in the ion conduction process.

Interfacing with Nanomaterials for Enhanced Device Performance

The performance of electrochemical devices is not solely dependent on the bulk properties of the electrolyte but also on the interactions at the electrode-electrolyte interface. This compound, as part of an electrolyte system, can be interfaced with various nanomaterials to improve device performance.

Carbon Nanotube-Based Electrodes in Electrochemical Devices

Carbon nanotubes (CNTs) are frequently used as electrode materials in supercapacitors due to their high surface area and electrical conductivity. The electrolyte plays a crucial role in the formation of the electrical double layer at the CNT surface.

Molecular dynamics simulations of tetraethylammonium tetrafluoroborate (TEA-TFB) in acetonitrile (B52724) have revealed that near a neutral electrode, there is significant contact adsorption of ions and an alternating layering of cations and anions that extends into the bulk electrolyte. nih.gov This structuring of the interface is influenced by the van der Waals interactions between the organic ions and the electrode. nih.gov When the electrode is charged, distinct counter-ion concentration peaks form. nih.gov In electrochemical double-layer capacitors (EDLCs), the capacitance is inversely proportional to the cation size, as the BF₄⁻ anion is smaller than any quaternary ammonium cation. koreascience.krjecst.org Therefore, the size of the tetrapropylammonium cation would be a key factor in determining the capacitance of a CNT-based supercapacitor.

Studies on supercapacitors using vertically aligned CNTs and non-aqueous electrolytes, including TEA-TFB in propylene (B89431) carbonate, have demonstrated the high performance of these systems. researchgate.net The use of tetra-alkylammonium salts as additives in electrolytes has also been shown to regulate the deposition/stripping process of lithium on electrodes, which can improve the cycle life of batteries. mdpi.com

Metal-Organic Framework (MOF) Integration in Electrolyte Systems

Metal-organic frameworks (MOFs) are porous crystalline materials that are being explored for various applications in energy storage, including as electrolyte hosts. snnu.edu.cnnih.gov Their tunable pore structure and high surface area make them attractive for encapsulating electrolyte components.

A one-pot synthesis method has been developed to encapsulate target molecules within zeolitic imidazolate framework (ZIF) crystals, a type of MOF. snnu.edu.cnnih.gov This suggests a potential route for incorporating TPA-TFB within the pores of a MOF to create a solid-state electrolyte. The encapsulation of ionic liquids within MOFs is another promising approach. rsc.orgrsc.org Amine-functionalized MOFs have also been synthesized, which could offer specific interactions with the components of an electrolyte. rsc.org While direct research on TPA-TFB integration with MOFs is not present in the search results, the existing literature on encapsulating other ionic species provides a strong foundation for future work in this area.

Crystal Engineering and Solid-State Systems (e.g., Organic Ionic Plastic Crystals)

The solid-state behavior of this compound positions it within the fascinating class of materials known as Organic Ionic Plastic Crystals (OIPCs). These materials are characterized by a unique mesophase between the true crystalline solid and the liquid state. In this plastic, or rotator, phase, the constituent ions possess significant rotational and sometimes translational freedom, leading to properties that are highly desirable in various materials science and engineering applications, particularly in the field of solid-state electrolytes.

The defining characteristic of OIPCs is their crystalline lattice, which provides long-range order, coupled with short-range orientational or rotational disorder of the ions. This behavior is typically observed in compounds composed of bulky, symmetric cations and smaller, often spherical or pseudo-spherical, anions. The Tetrapropylammonium cation ([N(C₃H₇)₄]⁺) and the tetrafluoroborate anion (BF₄⁻) fit this description, suggesting the potential for plastic crystal phases in this compound.

Research into analogous compounds, such as those containing other tetra-alkylammonium cations, has shown that these salts often exhibit one or more solid-solid phase transitions before melting. These transitions, detectable by techniques like Differential Scanning Calorimetry (DSC), signify the onset of increased rotational motion of the ions within the crystal lattice. linseis.comcaltech.edu This increased dynamism in the solid state is a hallmark of the plastic crystal phase.

The rotational motion of the tetrapropylammonium cation within the crystal lattice is a key factor in the material's properties as an OIPC. In the plastic phase, the cations can undergo significant reorientational motions, which can be studied using techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. This rotational freedom contributes to the material's plasticity and its ability to conduct ions. The dynamics of the cation are influenced by the size and shape of both the cation and the anion, as well as the nature of the intermolecular interactions within the crystal.

The ionic conductivity of this compound in the solid state is another critical aspect of its characterization as an OIPC. While specific conductivity data for the pure solid is not available in the searched results, research on related OIPC systems demonstrates that the plastic phases can exhibit significant ionic conductivity. This conductivity arises from the translational motion of the ions, which is facilitated by the dynamic, disordered nature of the plastic crystal phase. The conductivity is typically several orders of magnitude lower than in the molten state but can be high enough for applications in solid-state electrochemical devices.

The table below summarizes the known physical properties of this compound relevant to its solid-state behavior.

| Property | Value | Source |

| Molecular Formula | (CH₃CH₂CH₂)₄N(BF₄) | sigmaaldrich.com |

| Molecular Weight | 273.16 g/mol | sigmaaldrich.com |

| Melting Point | 245-247 °C | sigmaaldrich.com |

| Physical Form | Crystals | sigmaaldrich.com |

It is important to note that while the general characteristics of OIPCs provide a framework for understanding the solid-state properties of this compound, detailed experimental data on its crystal structure, phase transitions, and ionic conductivity are necessary for a complete and accurate picture.

Environmental and Toxicological Considerations in Academic Research

Ecotoxicological Studies and Phytotoxicity Assessment of Quaternary Ammonium (B1175870) Tetrafluoroborates

Quaternary ammonium salts (QAS) with the tetrafluoroborate (B81430) anion are a subject of ecotoxicological research due to their potential release into the environment. researchgate.net Studies on analogous compounds provide insight into the potential environmental impact of tetrapropylammonium (B79313) tetrafluoroborate. Research indicates that the phytotoxicity of these compounds is dependent on their concentration and the length of the alkyl chains attached to the nitrogen atom. researchgate.netnih.gov